molecular formula C17H24N2O3S B2747108 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 1705849-41-7

3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2747108
CAS No.: 1705849-41-7
M. Wt: 336.45
InChI Key: AFMQWYJNOHVTFO-UHFFFAOYSA-N
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Description

3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methylsulfonyl group, and coupling with the phenethylamine moiety. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, using reagents like sodium azide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfone derivatives, while reduction can yield the corresponding amine.

Scientific Research Applications

3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various downstream effects, depending on the biological pathway involved.

Comparison with Similar Compounds

Similar Compounds

    3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide: shares structural similarities with other bicyclic compounds, such as tropane alkaloids and certain synthetic analogs.

Uniqueness

  • The presence of the methylsulfonyl group and the specific stereochemistry of this compound contribute to its unique chemical and biological properties, distinguishing it from other related compounds.

This detailed article provides a comprehensive overview of 3-methanesulfonyl-N-(2-phenylethyl)-8-azabicyclo[321]octane-8-carboxamide, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-methylsulfonyl-N-(2-phenylethyl)-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O3S/c1-23(21,22)16-11-14-7-8-15(12-16)19(14)17(20)18-10-9-13-5-3-2-4-6-13/h2-6,14-16H,7-12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFMQWYJNOHVTFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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